molecular formula C7H7N3 B169660 6-Methyl-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-60-1

6-Methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No. B169660
CAS RN: 1357946-60-1
M. Wt: 133.15 g/mol
InChI Key: QMIVYHJIRSHQDI-UHFFFAOYSA-N
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Description

6-Methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound . It belongs to the class of organic compounds known as phenylpyrazoles, which are compounds containing a phenylpyrazole skeleton, consisting of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives has been reported in several studies . The synthetic methods are systematized according to the method to assemble the pyrazolopyridine system . The first monosubstituted 1H-pyrazolo[4,3-c]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .


Molecular Structure Analysis

Pyrazolo[4,3-c]pyridines are one of the bicyclic heterocyclic compounds which are members of the family of pyrazolopyridines formed by five congeners . They can present two isomeric structures: 1H-pyrazolo[4,3-c]pyridines and 2H-pyrazolo[4,3-c]pyridines .


Chemical Reactions Analysis

The synthetic strategies and approaches to 1H-pyrazolo[4,3-c]pyridine derivatives have been covered and summarized in comprehensive data reported from 2017 to 2021 . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .


Physical And Chemical Properties Analysis

The empirical formula of 6-Methyl-1H-pyrazolo[4,3-c]pyridine is C6H5N3, and its molecular weight is 119.12 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Antibacterial Agents

Compounds similar to “6-Methyl-1H-pyrazolo[4,3-c]pyridine” have been synthesized and evaluated for their antibacterial activities. Some derivatives have shown promising results as good antibacterial agents .

Catalytic Activity in Synthesis

Derivatives of pyrazolo[4,3-c]pyridine have been used as catalysts in synthetic chemistry. For example, they have been involved in the synthesis of complex compounds like ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

Fluorescence Properties

The fluorescence properties of pyrazolo[4,3-c]pyridine derivatives have been studied. These compounds exhibit strong fluorescence which can be readily observed under UV light or in DMSO solution .

Synthetic Strategies

A variety of synthetic strategies and approaches to create 1H-pyrazolo[3,4-b]pyridine derivatives have been documented. These methods are systematized according to how the pyrazolopyridine system is assembled .

Biomedical Applications

More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described with various biomedical applications. These compounds are included in numerous references and patents .

Synthesis and Functionalization

Pyrazolo[3,4-b]pyridines can be synthesized from functionalized pyridines or substituted pyrazoles. The synthesis process allows for the introduction of functional groups during or after ring construction .

Mechanism of Action

While specific information on the mechanism of action of 6-Methyl-1H-pyrazolo[4,3-c]pyridine was not found, related compounds have shown inhibitory activity in biological evaluations .

Safety and Hazards

While specific safety and hazard information for 6-Methyl-1H-pyrazolo[4,3-c]pyridine was not found, general safety measures for similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

6-methyl-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-2-7-6(3-8-5)4-9-10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIVYHJIRSHQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrazolo[4,3-c]pyridine

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